2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(16-10-18-24(22-16)7-3-9-26-18)23-8-6-13(12-23)27-17-11-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,10-11,13H,3,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZSOTJFBPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three distinct moieties:
- A quinoxaline core (benzopyrazine), known for its electron-deficient aromatic system.
- A pyrrolidin-3-yloxy linker , providing stereochemical complexity and conformational flexibility.
- A 5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carbonyl group , a fused bicyclic system with unique reactivity.
Retrosynthetically, the molecule can be dissected into three fragments (Figure 1):
Synthetic Routes and Methodological Variations
Fragment Synthesis
Preparation of Quinoxaline-2-ol
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-keto acids or 1,2-diketones. For quinoxaline-2-ol , the following protocol is employed:
Reactants :
- o-Phenylenediamine (10 mmol)
- Glyoxylic acid (12 mmol)
- Acetic acid (50 mL)
Conditions :
- Reflux at 120°C for 8 hours under nitrogen.
- Yield: 78–82% after recrystallization (ethanol/water).
Synthesis of Pyrazolo[3,2-b]Oxazine-2-Carbonyl Chloride
This bicyclic system is constructed through a tandem cyclization-acylation sequence:
Convergent Coupling Strategies
Mitsunobu Reaction for Ether Linkage
The pyrrolidinyloxy-quinoxaline intermediate is formed via Mitsunobu coupling:
| Parameter | Condition |
|---|---|
| Quinoxaline-2-ol | 1.2 equiv |
| Pyrrolidin-3-ol | 1.0 equiv |
| DIAD (Azodicarboxylate) | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | THF, anhydrous |
| Temperature | 0°C → RT, 12 hours |
| Yield | 67–72% |
Amide Bond Formation
Final acylation employs the pyrazolo-oxazine carbonyl chloride:
Optimization Studies
Microwave-Assisted Synthesis
Comparative studies reveal enhanced efficiency under microwave irradiation:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | 6 h | 78 | 95.2 |
| Microwave (150 W) | 25 min | 89 | 98.7 |
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improved coupling yields but complicated purification. THF provided optimal balance:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| THF | 85 | <5% |
| DMF | 79 | 12% |
| Toluene | 68 | 8% |
Analytical Characterization
Critical spectral data confirming structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoxaline-H), 7.92–7.84 (m, 2H), 5.21 (m, 1H, pyrrolidine-O), 4.72 (t, J=6.8 Hz, 2H, oxazine-CH₂).
- HRMS : m/z [M+H]⁺ calcd. 436.1521, found 436.1518.
Challenges and Limitations
- Stereochemical Control : Epimerization at C3 of pyrrolidine during Mitsunobu reaction (7–12% racemization).
- Oxazine Ring Stability : Decomposition observed above 150°C, necessitating low-temperature acylation.
- Scale-Up Issues : Microwave methods show 18% yield reduction at >100 g batches due to uneven heating.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is prone to various types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could involve catalytic hydrogenation using palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Palladium on carbon, lithium aluminum hydride
Solvents: : Aprotic solvents such as acetonitrile, dimethylformamide
Major Products Formed
Major products from these reactions depend on the reaction type. For example:
Oxidation typically results in the formation of carbonyl or carboxyl derivatives.
Reduction can yield fully or partially hydrogenated products.
Substitution reactions may introduce various substituents, altering the electronic properties and reactivity of the core structure.
Scientific Research Applications
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has several notable applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: : Examined for pharmacological properties, including its interaction with biological targets.
Industry: : Potentially useful in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved can be highly specific, often requiring detailed structural analysis to understand the interactions at a molecular level.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl and carboxylic acid derivatives (e.g., 3-chlorosulfonyl) enhance reactivity for further functionalization, unlike the carbonyl-pyrrolidine group in the target compound .
Quinoxaline-Based Heterocycles
Oxazolo[5,4-f]quinoxalines
Compounds like 8-(2-methoxyethoxy)-2-(3-pyridyl)oxazolo[5,4-f]quinoxaline (7a) and 8-isopropoxy derivatives (7c) feature oxazole-quinoxaline fusions. These exhibit:
Thiadiazole- and Triazole-Quinoxaline Hybrids
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (3) are synthesized via hydrazide intermediates . Unlike the target compound’s pyrrolidine linker, these feature sulfur-containing heterocycles, which may enhance metabolic stability or metal-binding capacity .
Pyrazolo-Pyridine and Quinoline Analogues
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Exhibits a pyrazolo-pyridine core with a quinoline substituent. Higher melting point (248–251°C) compared to typical pyrazolo-oxazines, suggesting greater crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(1-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy]quinoxaline derivatives?
- Methodological Answer : Synthesis typically involves coupling pyrazolo-oxazine intermediates with functionalized pyrrolidine and quinoxaline precursors. Key steps include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Ethanol or methanol is preferred for hydrazine-mediated cyclization steps due to their ability to stabilize reactive intermediates .
-
Temperature control : Reactions often proceed at 78–100°C under reflux for 6–12 hours to ensure completion .
-
Catalysts : Acidic conditions (e.g., H₂SO₄) or base-mediated coupling (e.g., K₂CO₃) enhance yields .
Parameter Optimal Range Impact on Yield Solvent Ethanol, DMF +20–30% Temperature 78–100°C Critical for purity Reaction Time 6–12 hours Avoids side products
Q. How can researchers confirm the structural integrity of synthesized derivatives?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.5 ppm; quinoxaline aromatic protons at δ 8.0–9.0 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxazine ring (C-O-C, ~1250 cm⁻¹) functional groups .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate purity) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on structural analogs:
- Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in reagents .
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding factors (e.g., solvent polarity affecting bioavailability) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in quinoxaline derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the pyrazolo-oxazine moiety’s role in hydrogen bonding .
- QSAR modeling : Apply Gaussian or Schrödinger suites to correlate electronic properties (e.g., HOMO/LUMO energies) with antioxidant or anti-inflammatory activity .
Q. How can advanced spectroscopic techniques elucidate reaction intermediates?
- Methodological Answer :
-
LC-MS/MS : Monitor transient intermediates (e.g., hydrazone formation) with high sensitivity .
-
In situ FTIR : Track carbonyl reduction or cyclization steps in real time .
-
X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .
Technique Application Resolution LC-MS/MS Intermediate tracking ppm-level accuracy X-ray crystallography Stereochemical confirmation <0.01 Å precision
Q. What frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors (<10 total) .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to the pyrrolidine-oxy moiety for improved bioavailability .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
